3-Ethoxy-4-methoxybenzaldehyde oxime
Overview
Description
3-Ethoxy-4-methoxybenzaldehyde oxime is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-methoxybenzaldehyde oxime can be synthesized through the reaction of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxime group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
3-Ethoxy-4-methoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-methoxybenzaldehyde oxime involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: A precursor in the synthesis of the oxime derivative.
4-Methoxybenzaldehyde oxime: Lacks the ethoxy group, leading to different chemical properties and reactivity.
3-Ethoxybenzaldehyde oxime: Lacks the methoxy group, resulting in variations in its chemical behavior.
Uniqueness: 3-Ethoxy-4-methoxybenzaldehyde oxime is unique due to the presence of both ethoxy and methoxy groups, which influence its reactivity and applications. These functional groups can enhance its solubility, stability, and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-7,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYXOGUMKIMTAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274842 | |
Record name | Benzaldehyde, 3-ethoxy-4-methoxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-36-1 | |
Record name | Benzaldehyde, 3-ethoxy-4-methoxy-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-ethoxy-4-methoxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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